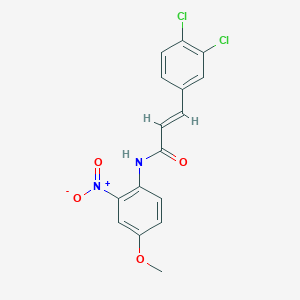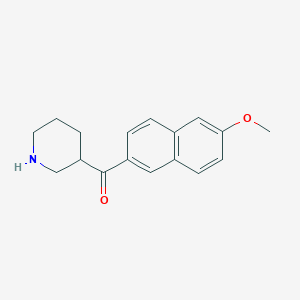![molecular formula C20H26N2O3 B5459167 N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide](/img/structure/B5459167.png)
N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide, commonly known as compound X, is a novel chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Compound X has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are diverse and depend on the specific application. In cancer, compound X has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, compound X has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In pain, compound X has been shown to reduce pain sensitivity and improve pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X is its high potency and selectivity, which makes it a valuable tool for studying the specific signaling pathways and enzymes involved in various diseases. Additionally, the synthesis method of compound X is relatively straightforward and can be scaled up for large-scale production. However, one of the limitations of compound X is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of compound X in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, the identification of novel targets and signaling pathways for compound X can expand its potential applications in various diseases.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. The synthesis method of compound X has been optimized to achieve high yields and purity of the final product. Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. The biochemical and physiological effects of compound X are diverse and depend on the specific application. Compound X has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of compound X involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained by the reaction of the intermediate compounds with furfurylamine and phenol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several preclinical studies have demonstrated the efficacy of compound X in inhibiting tumor growth and reducing inflammation. Additionally, compound X has been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
3-methyl-5-(phenoxymethyl)-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(2)21-17-9-10-18(17)22-20(23)19-14(3)11-16(25-19)12-24-15-7-5-4-6-8-15/h4-8,11,13,17-18,21H,9-10,12H2,1-3H3,(H,22,23)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIASUWBKKFEM-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)NC3CCC3NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N[C@H]3CC[C@H]3NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5459095.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)
![1-(4-ethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5459117.png)
amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5459123.png)

![ethyl 4-[2-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B5459134.png)
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)
![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)
![N-allyl-2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5459151.png)
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)

![ethyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5459178.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)
![2-{[4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459194.png)